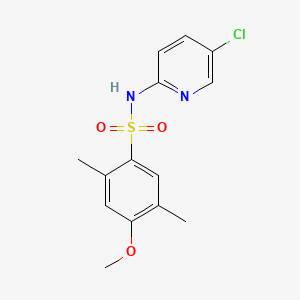
2-Amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid is a chemical compound that has gained attention in various fields of research and industry due to its unique physical and chemical properties. It is an amine compound with a molecular weight of 255.40 and a molecular formula of C14H29N3O .
Synthesis Analysis
The synthesis of 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide involves the use of concentrated sulfuric acid in a three-necked flask. The compound 2-amino-2,3-dimethylbutanenitrile is added dropwise at 25°C under water bath cooling. The mixture is then heated to 100°C and maintained for 1 hour. Concentrated ammonia is added below 75°C, stirred momentarily, and extracted with dichloromethane. The product is obtained as a crystal after drying and concentration .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2O.C2HF3O2/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10;3-2(4,5)1(6)7/h9-11H,4-8,13H2,1-3H3;(H,6,7) .Physical And Chemical Properties Analysis
This compound is a white crystal, alkaline, with a melting point of 74.5-76°C. It is soluble in water, ethanol, and acetone, but insoluble in benzene and toluene .Scientific Research Applications
Dual Fluorescence Studies
2,2,2-Trifluoroacetic acid has been studied for its impact on the dual fluorescence characteristics of certain compounds. For instance, in a study focusing on 2-(4'-N,N-dimethylaminophenyl)-pyrido[3,4-d]imidazole (DMAPPI), trifluoroacetic acid was used to protonate DMAPPI to form monocations, demonstrating its utility in studying the spectral characteristics of such compounds (Krishnamoorthy & Dogra, 2000).
Chemical Synthesis and Catalysis
Trifluoroacetic acid has been identified as an effective reagent in the synthesis of certain chemical compounds. For example, it has been used in the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-amino-quinolines (Pathak, Madapa, & Batra, 2007). Additionally, it has been applied as a catalyst in the synthesis of amino acid derived 2,3-dihydro-1H-1,5-benzodiazepines, offering efficient access to compounds with potential pharmaceutical or biological activities (Bera, Kandiyal, Ampapathi, & Panda, 2014).
Enantiomeric Synthesis
Trifluoroacetic acid plays a role in the synthesis of enantiomerically pure amino acids, such as trans-2-aminocyclohexanecarboxylic acid, a key building block for helical β-peptides. This synthesis involves a Hofmann-type degradation using phenyliodine(III) bis(trifluoroacetate) (Berkessel, Glaubitz, & Lex, 2002).
Sensor Technology
The properties of trifluoroacetic acid have been exploited in the development of sensors. For instance, a study explored the use of cyano-substituted vinylacridine derivatives for detecting aromatic amine and acid vapors, with trifluoroacetic acid enhancing the sensor's ability to detect these substances (Xue, Ding, Shen, Gao, Zhao, Sun, & Lu, 2017).
Enantiomeric Separation
Trifluoroacetic acid derivatives have been used as stationary phases for the gas chromatographic enantiomeric separation of certain compounds, demonstrating their utility in analytical chemistry (Parr & Howard, 1972).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.C2HF3O2/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10;3-2(4,5)1(6)7/h9-11H,4-8,13H2,1-3H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSACOJPLJIDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCCCC1)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile](/img/structure/B2433373.png)



![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2433378.png)
![(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2433381.png)

![8-methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433383.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)benzoic acid](/img/structure/B2433385.png)
![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433388.png)

![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxoacetamide](/img/structure/B2433391.png)

